N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide
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Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features an amino group, a methoxy group, and a methoxyethoxy group attached to a benzamide core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-methoxybenzoic acid and 2-(2-methoxyethoxy)aniline.
Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 5-amino-2-methoxybenzoic acid and the amine group of 2-(2-methoxyethoxy)aniline. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may yield primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Benzamide derivatives are known for their therapeutic potential, including anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may inhibit or activate specific pathways, leading to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methoxyphenyl)-2-methoxybenzamide: Lacks the methoxyethoxy group.
N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide: Contains an ethoxy group instead of a methoxyethoxy group.
N-(5-Amino-2-methoxyphenyl)-2-(2-ethoxyethoxy)-benzamide: Contains an ethoxyethoxy group instead of a methoxyethoxy group.
Uniqueness
N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide is unique due to the presence of both methoxy and methoxyethoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2-methoxyethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-21-9-10-23-15-6-4-3-5-13(15)17(20)19-14-11-12(18)7-8-16(14)22-2/h3-8,11H,9-10,18H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIKAQUSHVGSJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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